(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol
Description
Properties
CAS No. |
242142-71-8 |
|---|---|
Molecular Formula |
C₂₉H₄₆O |
Molecular Weight |
410.67 |
Origin of Product |
United States |
Preparation Methods
Oxidation and Enol Acetylation Strategies
The foundational approach to synthesizing polyunsaturated sterols involves strategic oxidation and protection of hydroxyl groups. A pivotal method, detailed in EP0045884A1 , describes the conversion of cholesta-1,5,7-triene-3β,25-diol 25-benzoate into triene systems via sequential oxidation and enol acetylation. For instance, dissolving cholesta-1,5,7-triene-3β,25-diol 25-benzoate (3.81 g, 0.0076 mol) in methylene chloride and reacting it with 4-phenyl-1,2,4-triazoline-3,5-dione (1.33 g, 0.008 mol) facilitates the formation of a stable adduct, which directs subsequent epoxidation and reduction steps. This method emphasizes the use of aprotic solvents (e.g., methylene chloride) and stoichiometric reagents to control regioselectivity.
Critical to this pathway is the enol acetylation step, which stabilizes reactive intermediates. Acetic anhydride (12.09 mL) and acetyl chloride (5.19 mL) in pyridine refluxed under nitrogen for 2 hours yield enol acetates with 84.3% efficiency. The reaction’s scalability and reproducibility are enhanced by buffering agents like pyridine, which prevent acid-induced dehydration side reactions.
Side-Chain Functionalization at C-25
Introducing the C-25 double bond necessitates selective dehydrogenation or elimination. The synthesis of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol), a structural analog, provides a template for C-24/C-25 modifications. Ruan et al. demonstrated that 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one undergoes six-step transformations—including oxidation, epoxidation, and reduction—to install conjugated double bonds. Adapting this protocol, the C-25 unsaturation in (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol could be introduced via Wittig olefination or palladium-catalyzed cross-coupling, leveraging steric hindrance from the 4,4-dimethyl group to direct reactivity.
Directed Epoxidation and Reduction Sequences
Triazoline Dione Adduct Formation
A hallmark of sterol synthesis is the use of 4-phenyl-1,2,4-triazoline-3,5-dione (TAD) to form stable adducts with conjugated dienes, enabling selective epoxidation. In the patent EP0045884A1 , TAD reacts with cholesta-1,5,7-triene derivatives at 0–25°C to yield bicyclic adducts, which are subsequently oxidized with peracids (e.g., m-chloroperbenzoic acid) to install the 1,2-epoxide. This step is critical for establishing the α-configuration of hydroxyl groups, as bulky silyl protecting groups (e.g., dimethyl-t-butylsilyl chloride) hinder β-face reactivity.
Epoxide Reduction and Diene Regeneration
The final reduction of epoxides to diols and subsequent dehydration restores the triene system. Catalytic hydrogenation (H₂/Pd-C) or metal hydrides (e.g., LiAlH₄) selectively reduce epoxides to vicinal diols, which undergo acid-catalyzed dehydration (e.g., HCl in THF) to regenerate the 5,7-diene motif. For the C-25 double bond, enzymatic desaturation via cytochrome P450 enzymes has been hypothesized but remains unexplored in chemical syntheses.
Comparative Analysis of Synthetic Routes
Yield and Scalability Considerations
The enol acetylation method described in EP0045884A1 achieves an 84.3% yield for intermediate enol acetates, outperforming earlier deconjugation protocols that struggled with scalability above 1 gram. In contrast, Ruan et al.’s six-step FF-MAS synthesis from 3β-acetoxy precursors reports a cumulative yield of 32–45%, highlighting trade-offs between step count and efficiency.
Table 1: Key Reaction Parameters for Enol Acetylation
Stereochemical Control
The 3β-hydroxyl configuration is preserved through steric protection. Dimethyl-t-butylsilyl chloride, used in molar excess (1–5 eq.), shields the β-face, ensuring α-epoxidation predominates. This contrasts with unprotected systems, where β-epoxide formation leads to undesired diastereomers .
Chemical Reactions Analysis
Types of Reactions: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The double bonds can be selectively reduced using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, organometallic reagents
Major Products Formed:
- Oxidation of the hydroxyl group leads to the formation of ketones.
- Reduction of double bonds results in saturated sterol derivatives.
- Substitution reactions yield various functionalized sterol compounds .
Scientific Research Applications
Biological Role and Mechanisms
Follicular Fluid Meiosis-Activating Sterol
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol plays a crucial role in oocyte maturation and meiosis activation. It is found in follicular fluid and has been shown to influence the meiotic processes of oocytes in mammals. This sterol is essential for the proper functioning of the reproductive system, particularly in promoting the maturation of eggs during the pre-ovulatory phase .
Metabolic Pathways
This compound is a metabolite of cholesterol and is involved in various metabolic pathways. It has been reported to play a role in the metabolism of sterols within organisms such as Saccharomyces cerevisiae (yeast) and mice, indicating its broader biological significance beyond human physiology .
Reproductive Health Studies
Research has demonstrated that this compound is critical for studying reproductive health. Its presence in follicular fluid correlates with successful oocyte maturation and fertilization outcomes. Studies have utilized this compound to explore fertility treatments and enhance assisted reproductive technologies (ART) by optimizing culture media for oocyte maturation .
Cholesterol Metabolism Research
As a derivative of cholesterol, this sterol provides insights into cholesterol metabolism. Its metabolic pathways are studied to understand disorders related to cholesterol homeostasis and sterol biosynthesis. Research involving this compound can help elucidate mechanisms underlying metabolic diseases and potential interventions .
Therapeutic Potential
Emerging studies suggest that this compound may have therapeutic applications due to its biological activities. It has been investigated for its potential anti-inflammatory properties and its role in modulating lipid profiles in various disease models .
Case Study 1: Oocyte Maturation Enhancement
A study conducted on mouse models demonstrated that supplementation with this compound significantly improved oocyte quality and maturation rates compared to controls. The findings suggest that this compound could be used to enhance ART outcomes by improving the developmental competence of oocytes .
Case Study 2: Cholesterol Metabolism Disorders
Research investigating the role of this compound in cholesterol metabolism revealed that alterations in its levels were associated with specific metabolic disorders in mice. The study highlighted its potential as a biomarker for assessing cholesterol-related conditions and guiding therapeutic strategies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Reproductive Health | Enhances oocyte maturation and fertility outcomes | Improved egg quality in mouse models |
| Cholesterol Metabolism | Investigates metabolic pathways related to sterols | Links to metabolic disorders observed |
| Therapeutic Potential | Explores anti-inflammatory effects and lipid modulation | Potential biomarker for cholesterol-related conditions |
Mechanism of Action
The mechanism of action of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol involves its interaction with cell membranes and various enzymes. The hydroxyl group at the 3β position allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in sterol metabolism, influencing the synthesis of other biologically active sterols .
Comparison with Similar Compounds
Key Research Findings
- Biosynthetic Relevance : The 4,4-dimethyl group in the target compound is critical for inhibiting premature cyclization in sterol biosynthesis .
- Therapeutic Potential: Unlike 5α,8α-epidioxi derivatives, the target compound lacks direct cytotoxicity but modulates lipid metabolism via LXRα .
- Clinical Correlations: Elevated 7-dehydrocholesterol in SLOS contrasts with the target compound’s low endogenous levels, underscoring structural specificity in metabolic disorders .
Biological Activity
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative that plays a significant role in various biological processes. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
- CAS Number : 242142-71-8
- Molecular Formula : C₂₉H₄₆O
- Molecular Weight : 410.67 g/mol
This compound features a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position, which influences its biological activity and interaction with cellular membranes.
Membrane Interaction
This compound integrates into lipid bilayers due to its hydroxyl group at the 3β position. This incorporation affects membrane fluidity and stability, which is crucial for cellular processes such as signaling and transport .
Enzymatic Interactions
The compound acts as a substrate for various enzymes involved in sterol metabolism. Research indicates that it can influence the synthesis of other biologically active sterols through its interaction with enzymes like sterol-C4-methyl oxidase (SC4MOL) and sterol-Δ14-reductase (DHCR14) . These interactions are critical for maintaining cellular sterol homeostasis and regulating pathways such as the mevalonate pathway.
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications. It may serve as a precursor for steroid hormones, which are vital in numerous physiological processes including metabolism, immune response, and reproduction .
Case Studies
- Sterol Metabolism Disorders : Studies have shown that alterations in the metabolism of sterols like this compound can lead to conditions such as Smith-Lemli-Opitz syndrome. In patients with this syndrome, abnormal levels of this sterol have been detected in plasma, indicating its role in cholesterol biosynthesis pathways .
- Antimicrobial Activity : Research has suggested that derivatives of this compound may exhibit antimicrobial properties against various pathogens due to their structural similarities to ergosterol and other sterols critical for fungal cell membrane integrity .
Comparative Analysis with Other Sterols
| Sterol | Structure | Biological Role |
|---|---|---|
| Cholesterol | Primary sterol in animal cells | Membrane structure; precursor to steroid hormones |
| Ergosterol | Found in fungi | Essential for fungal membrane integrity |
| Stigmasterol | Plant sterol | Similar functions to cholesterol |
| This compound | Unique double bond configuration | Influences membrane fluidity; precursor to other sterols |
Q & A
Q. What interdisciplinary strategies integrate this compound’s study with emerging fields like lipidomics or single-cell transcriptomics?
- Methodological Answer : Combine lipidomic profiling (LC-MS/MS) with transcriptomic data (scRNA-seq) to link sterol levels to gene networks. Use CRISPR-Cas9 knockout models to validate pathway interactions. Cross-disciplinary frameworks (e.g., systems biology) contextualize findings within broader metabolic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
